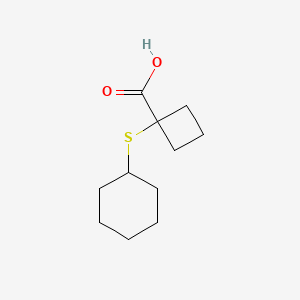

1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid

Beschreibung

1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid functionalized with a cyclohexylsulfanyl (C6H11S-) substituent.

Eigenschaften

Molekularformel |

C11H18O2S |

|---|---|

Molekulargewicht |

214.33 g/mol |

IUPAC-Name |

1-cyclohexylsulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H18O2S/c12-10(13)11(7-4-8-11)14-9-5-2-1-3-6-9/h9H,1-8H2,(H,12,13) |

InChI-Schlüssel |

SWKAWXJQDUDWQC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)SC2(CCC2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with cyclohexylthiol in the presence of a base to form the corresponding cyclohexylsulfanylcyclobutanone. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield 1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid.

Industrial Production Methods: Industrial production of 1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: The cyclohexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nucleophiles such as amines or alkoxides, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclohexylsulfanyl group can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

Key Structural and Functional Differences

- Cyclobutane vs. Cyclopentane Backbone : The cyclobutane ring introduces significant ring strain compared to cyclopentane derivatives. For example, 1-(phenylsulfanyl)cyclopentane-1-carboxylic acid likely exhibits greater conformational flexibility and lower strain energy than its cyclobutane counterpart.

- Substituent Effects: Cyclohexylsulfanyl: The bulky, lipophilic cyclohexyl group in the target compound may enhance membrane permeability but reduce aqueous solubility . Electron-Withdrawing Groups: Derivatives like 1-(4-cyanophenyl)cyclobutane-1-carboxylic acid exhibit increased polarity, favoring interactions with polar biological targets. Halogenation: Fluorinated analogues (e.g., 3,3-difluoro derivatives ) often show improved metabolic stability and bioavailability.

Biologische Aktivität

1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a cyclohexylsulfanyl group, which may influence its pharmacological properties. This article explores its biological activity, synthesis, and potential applications based on available research findings.

The molecular formula for 1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid is , with a molecular weight of approximately 186.28 g/mol. Its structure includes a cyclobutane ring, a carboxylic acid functional group, and a cyclohexylsulfanyl substituent.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.28 g/mol |

| IUPAC Name | 1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid |

| CAS Number | Not specified |

Synthesis

The synthesis of 1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid typically involves the functionalization of cyclobutane derivatives using various chemical reactions. Recent advancements in synthetic methodologies, including transannular C–H functionalization, have facilitated the production of such compounds with improved yields and selectivity .

Pharmacological Potential

Research indicates that derivatives of cyclobutane carboxylic acids can exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the cyclohexylsulfanyl group may enhance these effects by improving solubility and bioavailability.

Case Studies

- Anti-Cancer Activity : A study demonstrated that structurally similar cyclobutane derivatives showed inhibition against specific cancer cell lines. For instance, compounds derived from cyclobutane carboxylic acids were found to inhibit the activity of enzymes involved in tumor progression, suggesting potential as anticancer agents .

- Enzyme Inhibition : Cyclobutane derivatives have been explored as inhibitors for various enzymes linked to metabolic pathways. The specificity of these compounds towards certain enzymes can be attributed to their unique structural features which facilitate binding interactions .

- Analgesic Properties : Some studies have reported analgesic effects associated with cyclobutane derivatives, indicating their potential use in pain management therapies .

The biological activity of 1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid likely involves interactions with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways related to pain perception or cellular growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.